柠檬苦素

描述

科学研究应用

Anticancer Applications

Limonin has been extensively studied for its anticancer properties, particularly in colorectal and breast cancers. Research indicates that limonin inhibits cancer stem-like cells and suppresses tumor growth through various mechanisms.

Case Study: Colorectal Cancer

A recent study demonstrated that limonin effectively inhibits the proliferation, migration, and invasion of colorectal cancer cells. It specifically targets cancer stem cells by reducing the expression of stemness markers such as Nanog and β-catenin without exhibiting cytotoxic effects. This suggests its potential as a therapeutic agent to prevent recurrence and metastasis in colorectal cancer patients .

Case Study: Breast Cancer

Another study highlighted limonin's ability to inhibit angiogenesis and metastasis in breast cancer. Limonin was shown to block the vascular endothelial growth factor-mediated signaling pathway, leading to decreased endothelial cell proliferation and migration. This positions limonin as a promising candidate for further development as an anti-cancer therapeutic .

Liver Protection

Limonin has also been investigated for its protective effects against non-alcoholic fatty liver disease (NAFLD).

Case Study: NAFLD

In a zebrafish model of NAFLD, limonin treatment significantly reduced lipid accumulation in liver cells. The compound downregulated lipogenic transcription factors such as FASN and SREBP1, indicating its role in lipid metabolism regulation and potential as a therapeutic agent for liver diseases .

Anti-inflammatory Properties

Limonin exhibits notable anti-inflammatory effects, making it beneficial for various inflammatory conditions.

Case Study: Osteoarthritis

Research has shown that limonin can inhibit IL-1β-induced inflammation in chondrocytes, suggesting its potential application in treating osteoarthritis. The compound's anti-inflammatory properties may help alleviate symptoms associated with this degenerative joint disease .

Neuroprotective Effects

Recent findings suggest that limonin may have neuroprotective properties as well.

Case Study: Neurotoxicity Prevention

A study indicated that limonin could prevent neurotoxicity induced by amyloid-beta peptides by activating the PI3K/Akt signaling pathway. This mechanism involves the inhibition of caspase-3 activity and upregulation of Bcl-2, highlighting limonin's potential role in combating neurodegenerative diseases such as Alzheimer's .

Summary of Applications

The following table summarizes the key applications of limonin based on recent research findings:

作用机制

生化分析

Biochemical Properties

In citrus fruits, the biosynthetic pathway of limonin starts from the formation of nomilin by squalene, then limonoids such as obacunone and obacunone acid are obtained by the limonoids pathway, and, finally, the limonoids are metabolized to synthesize limonin .

Cellular Effects

Limonin has a wide spectrum of pharmacological effects, including anti-cancer, anti-inflammatory and analgesic, anti-bacterial and anti-virus, anti-oxidation, liver protection properties . Limonin has also been shown to lead to hepatotoxicity, renal toxicity, and genetic damage .

Molecular Mechanism

Limonin exerts its effects at the molecular level through complex impacts on hepatic metabolic enzyme . The reduction, hydrolysis, and methylation are the main metabolic pathways of limonin .

Temporal Effects in Laboratory Settings

It is known that limonin has poor bioavailability .

Dosage Effects in Animal Models

The effects of limonin vary with different dosages in animal models. The specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not clear .

Metabolic Pathways

Limonin is involved in several metabolic pathways. The position and group of the substituents of limonin are key in affecting pharmacological activity and bioavailability .

准备方法

合成路线和反应条件

柠檬苦素可以通过多种方法合成,包括浸渍提取、搅拌提取、超声提取和快速提取 . 这些方法涉及使用溶剂和特定反应条件从柑橘种子或其他植物来源中提取柠檬苦素,以分离该化合物。

工业生产方法

柠檬苦素的工业生产通常涉及从柑橘副产品(如种子和果皮)中进行大规模提取。 提取过程可能包括溶剂提取、过滤和纯化等步骤,以获得高纯度柠檬苦素 .

化学反应分析

反应类型

柠檬苦素会经历几种类型的化学反应,包括氧化、还原和水解 . 这些反应可以改变柠檬苦素的结构并影响其药理特性。

常用试剂和条件

涉及柠檬苦素的反应中常用的试剂包括氧化剂、还原剂和水解剂 . 例如,使用氰基硼氢化钠、氢化铝锂和硼氢化钠等还原剂对柠檬苦素进行氢化可以生成各种柠檬苦素衍生物 .

主要生成产物

相似化合物的比较

. 这些化合物具有相似的结构和生物活性,但在特定化学性质和作用方面有所不同。 例如,已证明诺米林能抑制人肝微粒体中的 CYP3A4 同工酶,而柠檬苦素更常因其抗癌和抗炎特性而被研究 .

柠檬苦素的独特之处在于它具有广泛的药理作用,并且在柑橘种子中的浓度较高,使其成为各种科学和工业应用中具有价值的化合物 .

生物活性

Limonin, a bitter compound found predominantly in citrus fruits, particularly in seeds and peels, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties of limonin, including its anticancer, antimicrobial, anti-inflammatory, and other therapeutic effects.

1. Anticancer Activity

Limonin exhibits significant anticancer properties through various mechanisms:

- Induction of Apoptosis : Research indicates that limonin can induce apoptosis in human promyelocytic leukemia cells (HL-60) by inhibiting the activity of NAD(P)H:quinone oxidoreductase 1 (NQO1). This process involves the activation of mitochondrial pathways, leading to the upregulation of pro-apoptotic proteins such as cytochrome c and caspases while downregulating anti-apoptotic proteins like Bcl-2 .

- Inhibition of Tumor Growth : In vivo studies have shown that limonin can inhibit the proliferation of hepatocellular carcinoma cells and colon cancer cells by suppressing inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

-

Effects on Various Cancer Types :

- Liver Cancer : Limonin has been reported to resist liver cancer induced by aflatoxin B1 .

- Pancreatic Cancer : It induces apoptosis by inhibiting oncogenes like p53 and p21 .

- Cervical and Lung Cancers : Limonin inhibits proliferation and migration of cervical carcinoma (HeLa) cells and shows antiproliferative effects on lung cancer cells (A549) with an IC50 value of 82.5 µM .

2. Antimicrobial Activity

Limonin also demonstrates antimicrobial properties:

- Bacterial Inhibition : It has been shown to possess antibacterial effects against Acinetobacter baumannii and inhibits biofilm formation in Escherichia coli by interfering with quorum sensing mechanisms .

3. Anti-inflammatory Effects

Limonin plays a role in modulating inflammatory responses:

- Regulation of Inflammatory Pathways : It effectively inhibits p38 MAP kinase activity, reducing inflammation associated with metabolic syndrome . Furthermore, limonin can decrease levels of pro-inflammatory cytokines such as TNF-α and IL-6 in models of acute lung injury .

Table 1: Summary of Biological Activities of Limonin

5. Conclusion

Limonin is a promising bioactive compound with multifaceted biological activities, particularly in cancer prevention and treatment. Its ability to induce apoptosis in various cancer cell lines, coupled with its antimicrobial and anti-inflammatory properties, underscores its potential as a therapeutic agent. Ongoing research is essential to fully elucidate its mechanisms and therapeutic applications.

属性

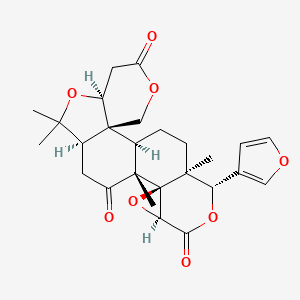

IUPAC Name |

19-(furan-3-yl)-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,12,17-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O8/c1-22(2)15-9-16(27)24(4)14(25(15)12-31-18(28)10-17(25)33-22)5-7-23(3)19(13-6-8-30-11-13)32-21(29)20-26(23,24)34-20/h6,8,11,14-15,17,19-20H,5,7,9-10,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBDSLGBFQAGHBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859591 | |

| Record name | 12-(Furan-3-yl)-6,6,8a,12a-tetramethyldecahydro-1H,3H-oxireno[c]pyrano[4'',3'':2',3']furo[3',4':5,6]naphtho[1,2-d]pyran-3,8,10(6H,9aH)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Limonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035921 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1180-71-8 | |

| Record name | Limonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035921 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

298 °C | |

| Record name | Limonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035921 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。